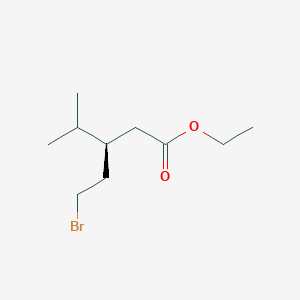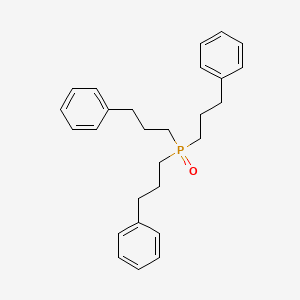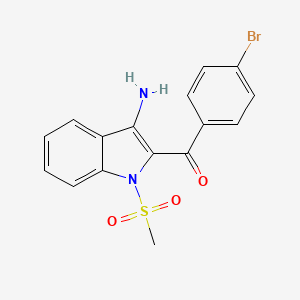
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is an organic compound with a complex structure It is an ester derivative of pentanoic acid, featuring a bromoethyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of ethyl 3-(2-hydroxyethyl)-4-methylpentanoate.
Oxidation: Formation of 3-(2-bromoethyl)-4-methylpentanoic acid.
Reduction: Formation of 3-(2-bromoethyl)-4-methylpentanol.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity or gene expression, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the methyl and additional carbon chain.
Ethyl 2-bromopropionate: Contains a bromine atom but differs in the carbon chain length and branching.
Ethyl 3-bromobutyrate: Similar ester structure but with different carbon chain configuration.
Uniqueness
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry.
Eigenschaften
CAS-Nummer |
61898-60-0 |
|---|---|
Molekularformel |
C10H19BrO2 |
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
ethyl (3S)-3-(2-bromoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-10(12)7-9(5-6-11)8(2)3/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
XCXVFSTWZZFOQT-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](CCBr)C(C)C |
Kanonische SMILES |
CCOC(=O)CC(CCBr)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)









![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


